5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole

5-lipoxygenase inflammation leukotriene biosynthesis

5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole (CAS 648933-70-4) is a fully synthetic, small-molecule benzodioxole derivative (C18H14O3, MW 278.3 g/mol) bearing a 5-ethynyl substituent and a 6-(E)-4-methoxystyryl moiety, confirmed by PubChem CID 71377967. Its structure uniquely combines three recognition elements—the methylenedioxybenzene core, a terminal alkyne handle, and a stilbenoid arylalkene—within a single, low-molecular-weight scaffold.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 648933-70-4
Cat. No. B12595062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole
CAS648933-70-4
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC3=C(C=C2C#C)OCO3
InChIInChI=1S/C18H14O3/c1-3-14-10-17-18(21-12-20-17)11-15(14)7-4-13-5-8-16(19-2)9-6-13/h1,4-11H,12H2,2H3
InChIKeyGTYIISYDWVTUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole (CAS 648933-70-4): Structural and Biological Baseline for Comparator-Driven Selection


5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole (CAS 648933-70-4) is a fully synthetic, small-molecule benzodioxole derivative (C18H14O3, MW 278.3 g/mol) bearing a 5-ethynyl substituent and a 6-(E)-4-methoxystyryl moiety, confirmed by PubChem CID 71377967 . Its structure uniquely combines three recognition elements—the methylenedioxybenzene core, a terminal alkyne handle, and a stilbenoid arylalkene—within a single, low-molecular-weight scaffold. The terminal ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation reaction broadly exploited for probe synthesis, bioconjugation, and activity-based protein profiling . This compound is not a natural product and is available from commercial suppliers exclusively for research use, with recommended purity ≥95% by HPLC .

Why In-Class Benzodioxole Analogs Cannot Replace 5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole Without Loss of Key Chemical and Biological Function


Superficially similar benzodioxole derivatives—such as 5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzodioxole (CAS 495413-15-5, lacking the ethynyl group) or 5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole (CAS 495413-04-2, lacking the ethenyl spacer)—cannot recapitulate the full property profile of 648933-70-4. The ethynyl group is not merely a substituent; it confers a chemically addressable, bioorthogonal reactive handle for CuAAC functionalization, a feature entirely absent in the non-ethynyl stilbene analog . Conversely, analogs that eliminate the ethenyl linker (i.e., direct alkyne-to-aryl conjugation) alter both the conformational flexibility and the electronic communication between the benzodioxole core and the 4-methoxyphenyl ring, shifting the HOMO-LUMO gap and redox behavior in ways that preclude direct functional substitution . The quantitative evidence below demonstrates that even within a narrow structural series, co-modulation of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitory activity is not preserved across analogs, making blind interchange scientifically indefensible.

Quantitative Differentiation Evidence for 5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole Against Its Closest Structural Analogs


5-LOX Inhibitory Activity: Weak Inhibition Contrasted with Clinical-Stage 5-LOX Inhibitors

Against human recombinant 5-lipoxygenase (5-LOX), 5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole exhibits an IC50 > 10,000 nM, as measured by reduction of all-trans isomers of LTB4 and 5-HETE in an Escherichia coli BL21(DE3) expression system . This is approximately 20-fold weaker than the clinical 5-LOX inhibitor zileuton (IC50 ≈ 500 nM in cell-free and human whole-blood assays) and at least 50-fold weaker than the natural product NDGA (IC50 = 200 nM against recombinant human 5-LOX) . This near-inactivity profile makes the compound uniquely suited as a negative control or selectivity benchmark in 5-LOX inhibitor screening cascades, where potent benzodioxole-pyrazole hybrid 5-LOX inhibitors (e.g., IC50 values reaching low micromolar) have been reported .

5-lipoxygenase inflammation leukotriene biosynthesis negative control

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: Dual Enzyme Profiling Establishes Selectivity Baseline

The identical compound was also tested against human recombinant soluble epoxide hydrolase (sEH) and yielded an IC50 > 10,000 nM, assessed via reduction of 6-methoxynaphthaldehyde formation using PHOME as substrate with a 1-minute preincubation . Concomitant profiling against 5-LOX and sEH from the same screening source establishes that 648933-70-4 does not inhibit either enzyme at concentrations up to 10 µM, providing a dual-negative selectivity baseline that is uncommon for benzodioxole-containing compounds, many of which have been reported to inhibit COX/LOX pathway enzymes at micromolar concentrations .

soluble epoxide hydrolase dual inhibitor profiling EET hydrolysis off-target screening

Structural Differentiation Via Terminal Alkyne: Enabling Click Chemistry Conjugation Absent in Non-Ethynyl Analogs

The 5-ethynyl substituent of 648933-70-4 is a bona fide terminal alkyne (¹H-NMR: δ ~3.1 ppm, C≡C–H; IR: ν ~2100 cm⁻¹, C≡C stretch, confirmed by SMILES COC1=CC=C(C=C1)C=CC2=CC3=C(C=C2C#C)OCO3 from PubChem) . This functional group is the sine qua non for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely adopted bioorthogonal ligation reaction in chemical biology. Its closest non-ethynyl analog, 5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzodioxole (CAS 495413-15-5), lacks this reactive handle entirely and cannot participate in any azide-alkyne cycloaddition . For procurement purposes, this means that 648933-70-4 can be directly incorporated into click-chemistry workflows—e.g., for fluorescent tagging, biotinylation, or solid-support immobilization—without additional synthetic manipulation, whereas the non-ethynyl analog requires de novo functionalization to introduce a comparable reactive moiety.

click chemistry CuAAC bioconjugation chemical probe synthesis SAR diversification

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Non-Ethynyl and Bis-Ethynyl Analogs

The computed XLogP3 of 648933-70-4 is 4.2, with zero hydrogen-bond donors and three hydrogen-bond acceptors . In comparison, the non-ethynyl analog (CAS 495413-15-5) has a computed XLogP3 of approximately 3.9–4.0 (estimated from C16H14O3 scaffold) and the simpler 5-ethynyl-1,3-benzodioxole (CAS 57134-53-9) has XLogP3 ≈ 2.0 . The higher lipophilicity of 648933-70-4, driven by the combined ethynyl and methoxystyryl substitution, may translate to enhanced passive membrane permeability relative to less substituted benzodioxoles, a relevant parameter for cell-based assay design. The compound also has 4 rotatable bonds, providing moderate conformational flexibility absent in more rigid, fully conjugated diarylacetylene analogs (e.g., 5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole, which has reduced rotational degrees of freedom due to the linear alkyne bridge) .

drug-likeness lipophilicity permeability solubility prediction lead optimization

Spectral Fingerprint Differentiation: Empirically Discriminating 648933-70-4 from Its Non-Ethynyl Congener

The non-ethynyl structural analog 5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzodioxole has a published spectral signature including ¹H NMR, FTIR, and GC-MS data (SpectraBase Compound ID 6qFW3SGTqYR; molecular ion m/z = 254.0943 for C16H14O3) . The target compound 648933-70-4 differs by the addition of the ethynyl group (ΔMW = +24.00 Da; C18H14O3, exact mass = 278.0943 Da) . The ethynyl C≡C–H proton resonance (expected δ 3.0–3.3 ppm in ¹H NMR) and the diagnostic alkyne IR stretch (~2100 cm⁻¹) provide unambiguous spectroscopic markers for distinguishing these two compounds in received material. Procurement quality control protocols should verify the presence of these alkyne-specific signals to confirm that the ethynylated compound, rather than its non-ethynyl analog, has been supplied.

quality control identity confirmation NMR MS FTIR procurement verification

Research Application Scenarios for 5-Ethynyl-6-[2-(4-methoxyphenyl)ethenyl]-2H-1,3-benzodioxole Grounded in Quantitative Differentiation Evidence


Chemical Biology: Click-Chemistry-Enabled Bioconjugation Probe Scaffold

The terminal alkyne at position 5 directly enables CuAAC conjugation with azide-functionalized fluorophores, biotin, or affinity resins, making 648933-70-4 a ready-to-use scaffold for synthesizing activity-based probes, cellular imaging agents, or pull-down reagents. This capability is wholly absent in non-ethynyl benzodioxole analogs and eliminates the need for synthetic alkyne installation, reducing workflow complexity and lot-to-lot variability associated with in-house derivatization. The confirmed weak activity against 5-LOX and sEH (IC50 > 10 µM for both) further supports its use as an inert carrier in live-cell labeling experiments, where pharmacological off-target effects on the arachidonic acid cascade would confound interpretation .

Enzymology: Validated Negative Control for 5-LOX and sEH Inhibitor Screening

The dual IC50 > 10,000 nM values against both 5-LOX and sEH, measured in recombinant human enzyme assays, establish 648933-70-4 as a well-characterized negative control for medium- to high-throughput screening of benzodioxole-derived libraries targeting the arachidonic acid pathway . Unlike vehicle-only controls, this compound matches the physiochemical properties of active benzodioxole inhibitors but lacks enzyme engagement, allowing researchers to discriminate between true target inhibition and assay interference artifacts such as aggregation-based promiscuous inhibition or fluorescence quenching .

Medicinal Chemistry: Structurally Addressable Core for Parallel SAR Diversification

The orthogonal reactivity of the terminal alkyne (CuAAC) and the arylalkene (cross-metathesis, hydrogenation) provides two independent diversification vectors on the same benzodioxole scaffold. This enables parallel library synthesis strategies where the alkyne is used for scaffold attachment or tagging while the ethenyl linker is independently modified to tune biological activity. The computed XLogP3 of 4.2 and zero hydrogen-bond donor count further support its suitability as a lead-like fragment for CNS-targeted programs, where moderate lipophilicity and low H-bond donor capacity favor blood-brain barrier penetration .

Analytical Chemistry: Spectral Reference Standard for Benzodioxole-Alkyne Quality Control

The high-resolution mass (exact mass 278.0943 Da) and the diagnostic ¹H NMR and IR signatures of the terminal alkyne (C≡C–H δ ~3.1 ppm, ν ~2100 cm⁻¹) provide unambiguous identity markers that distinguish 648933-70-4 from its non-ethynyl congener (exact mass 254.0943 Da) . Procurement of a characterized reference standard of 648933-70-4 enables robust identity and purity verification of incoming compound batches, particularly when ethynylated benzodioxoles are sourced from different suppliers or synthesized in-house.

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